molecular formula C11H13ClO2 B8078464 4-(4-Chlorobutoxy)benzaldehyde

4-(4-Chlorobutoxy)benzaldehyde

Cat. No.: B8078464
M. Wt: 212.67 g/mol
InChI Key: XEFCBKRSYOWBFD-UHFFFAOYSA-N
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Description

4-(4-Chlorobutoxy)benzaldehyde is an organic compound with the molecular formula C11H13ClO2. It is a benzaldehyde derivative where a 4-chlorobutoxy group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobutoxy)benzaldehyde typically involves the reaction of 4-chlorobutanol with benzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-chlorobutanol is replaced by the benzaldehyde moiety .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorobutoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Chlorobutoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutoxy)benzaldehyde involves its interaction with cellular components. It can disrupt cellular redox homeostasis by targeting antioxidation systems such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and potential cell death, making it a candidate for antimicrobial and antifungal applications .

Comparison with Similar Compounds

Uniqueness: 4-(4-Chlorobutoxy)benzaldehyde is unique due to the presence of the 4-chlorobutoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(4-chlorobutoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFCBKRSYOWBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxybenzaldehyde (26.4 g) in dimethylformamide (50 mL) is added to sodium hydride (8.64 g of 60% in oil) in dimethylformamide (200 mL). 1-Bromo-3-chloropropane (93.2 g) is added and the mixture stirred at 60° C. for 3 hours. The mixture is poured into water (400 mL) and extracted with diethyl ether (3×150 mL). The extracts are dried over MgSO4, filtered and evaporated to leave an orange oil. The oil is distilled end 40.7 g of the title compound collected at 158°-175° C./0.7 mmHg as a yellow oil.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
93.2 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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